2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid
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Overview
Description
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is known for its photochromic and thermochromic properties, making it useful in various scientific and industrial applications .
Preparation Methods
The synthesis of 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid typically involves the reaction of 2-hydroxynaphthaldehyde with an appropriate amine under reflux conditions. For example, a solution of 2-hydroxynaphthaldehyde and the amine in absolute ethanol is heated under reflux for several hours. The resulting mixture is then cooled, and the precipitate is filtered and recrystallized from ethanol to obtain the desired Schiff base . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and amino groups, using reagents like acyl chlorides or alkyl halides.
Chelation: As a Schiff base, it can form chelates with metal ions, which is useful in coordination chemistry.
Scientific Research Applications
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid largely depends on its ability to form complexes with metal ions. The Schiff base can coordinate with metal ions through the nitrogen and oxygen atoms, forming stable chelates. These metal complexes can exhibit various biological and chemical activities, depending on the nature of the metal ion and the coordination environment .
Comparison with Similar Compounds
Similar compounds to 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid include other Schiff bases derived from 2-hydroxynaphthaldehyde and different amines. These compounds share similar photochromic and thermochromic properties but may differ in their specific applications and reactivity. For example:
2-Hydroxy-1-naphthaldehyde salicyloylhydrazone: Another Schiff base with similar chelating properties.
This compound methyl ester: A derivative with different solubility and reactivity characteristics.
Properties
CAS No. |
796-47-4 |
---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C18H13NO3/c20-17-10-9-12-5-1-2-6-13(12)15(17)11-19-16-8-4-3-7-14(16)18(21)22/h1-11,20H,(H,21,22) |
InChI Key |
QDRLBGYTPRZOPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C(=O)O)O |
Origin of Product |
United States |
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